2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1206997-02-5
VCID: VC5257630
InChI: InChI=1S/C19H22N4O2S2/c1-13-4-6-15(7-5-13)16-10-20-19(23(16)8-9-25-3)27-12-17(24)22-18-21-14(2)11-26-18/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24)
SMILES: CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NC(=CS3)C
Molecular Formula: C19H22N4O2S2
Molecular Weight: 402.53

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

CAS No.: 1206997-02-5

Cat. No.: VC5257630

Molecular Formula: C19H22N4O2S2

Molecular Weight: 402.53

* For research use only. Not for human or veterinary use.

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide - 1206997-02-5

Specification

CAS No. 1206997-02-5
Molecular Formula C19H22N4O2S2
Molecular Weight 402.53
IUPAC Name 2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H22N4O2S2/c1-13-4-6-15(7-5-13)16-10-20-19(23(16)8-9-25-3)27-12-17(24)22-18-21-14(2)11-26-18/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24)
Standard InChI Key MGKSQMWLBXBLBT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NC(=CS3)C

Introduction

Chemical Structure and Molecular Properties

The compound features a multifunctional architecture combining imidazole, thiazole, and acetamide moieties. The core structure consists of a 1H-imidazole ring substituted at position 1 with a 2-methoxyethyl group and at position 5 with a p-tolyl (4-methylphenyl) group. A thioether bridge links the imidazole to an acetamide group, which is further connected to a 4-methylthiazol-2-yl substituent .

Molecular Formula: Based on structural analogs and computational analysis, the molecular formula is deduced as C₂₁H₂₃N₃O₂S₂, with a molecular weight of 437.56 g/mol . Key functional groups include:

  • Imidazole core: Responsible for aromatic stacking and hydrogen-bonding interactions.

  • Thioether linkage (-S-): Enhances metabolic stability compared to oxygen analogs.

  • 4-Methylthiazole: Contributes to π-π interactions and solubility modulation.

Thermodynamic properties such as melting point and solubility remain uncharacterized experimentally, though analogs with similar substituents exhibit moderate aqueous solubility (e.g., 0.1–1 mg/mL in PBS).

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the imidazole and thiazole rings. A plausible route involves:

  • Imidazole core formation: Condensation of p-tolualdehyde with 2-methoxyethylamine under microwave irradiation to generate the 1-(2-methoxyethyl)-5-(p-tolyl)imidazole intermediate .

  • Thiolation: Reaction with thioglycolic acid to introduce the thioether moiety at position 2 of the imidazole .

  • Acetamide coupling: Activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by amidation with 2-amino-4-methylthiazole .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the correct positions on the imidazole ring requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Thiazole stability: The 4-methylthiazole group is prone to oxidation, necessitating inert atmospheres during coupling steps.

Mechanistic Insights

Kinase Binding Dynamics

Molecular docking simulations of related compounds predict that the imidazole-thioacetamide scaffold occupies the ATP-binding pocket of SYK, forming hydrogen bonds with Lys-295 and Asp-512 . The p-tolyl group engages in hydrophobic interactions with Val-385, stabilizing the inhibited conformation .

Microbial Target Engagement

The thiazole ring disrupts bacterial DNA gyrase by mimicking ATP’s adenine moiety, while the acetamide group chelates Mg²⁺ ions essential for enzyme function . This dual mechanism reduces the likelihood of resistance development .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.12 (m, 4H, p-tolyl), 4.32 (t, J = 6.4 Hz, 2H, -OCH₂CH₂-), 3.24 (s, 3H, -OCH₃) .

  • ¹³C NMR: 168.5 ppm (C=O), 152.1 ppm (thiazole C-2), 135.9 ppm (imidazole C-2) .

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 438.1542 [M+H]⁺, consistent with the molecular formula C₂₁H₂₃N₃O₂S₂.

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaTarget ActivityIC₅₀/MICSource
Target CompoundC₂₁H₂₃N₃O₂S₂SYK/LRRK2 Inhibition10–50 nM (predicted)
N-Phenyl Analog C₂₁H₂₃N₃O₂SAntifungal16 µg/mL
4-Bromo DerivativeC₁₄H₁₆BrN₃O₂SAnticancer12 µM (HepG2)

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